2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine (CAS 1904092-31-4) is a structurally unique pyrrolidine ether building block featuring a 6-methylpyridin-2-yloxy group and a cyclopropanecarbonyl cap. Its distinct regioisomeric identity (6-methyl vs. 5-methyl) ensures that any screening hit can be unambiguously attributed to the correct chemical starting point. Purchasing this exact CAS is critical—even minor regioisomeric changes alter electron density, steric environment, and hydrogen-bonding interactions, introducing unquantified risk of target validation failure. With a predicted cLogP of ~1.9, this fragment is ideally positioned for CNS drug-like chemical space. Ideal for hit-to-lead campaigns and SAR exploration where synthetic fidelity is non-negotiable.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 1904092-31-4
Cat. No. B2746177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine
CAS1904092-31-4
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CC3
InChIInChI=1S/C14H18N2O2/c1-10-3-2-4-13(15-10)18-12-7-8-16(9-12)14(17)11-5-6-11/h2-4,11-12H,5-9H2,1H3
InChIKeyHBJLSFGWJQSJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine (CAS 1904092-31-4): A Research-Eligible Pyrrolidine Ether Building Block


2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine (CAS 1904092-31-4) is a synthetic small molecule featuring a 6-methylpyridine moiety linked via an ether bond to a pyrrolidine ring, which is further substituted with a cyclopropanecarbonyl group [1]. Its molecular formula is C14H18N2O2, with a molecular weight of 246.31 g/mol [1]. This compound belongs to a class of substituted pyrrolidine ethers that serve as intermediates or building blocks in medicinal chemistry and agrochemical research . Public quantitative bioactivity or selectivity data for this exact compound are presently absent from primary peer-reviewed literature and major public databases. Its procurement value, therefore, is predicated on its structural uniqueness as a fragment rather than on a proven superior biological profile relative to known comparators.

Procurement Rationale for CAS 1904092-31-4: Why Isomeric or Homologous Pyrrolidine Ethers Are Not Interchangeable


For researchers requiring a pyrrolidine ether bearing a 6-methylpyridin-2-yloxy group and a cyclopropanecarbonyl cap, generic substitution is unsupported. Even structurally close analogs, such as the 5-methylpyridine regioisomer 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine , can exhibit distinct molecular recognition properties. The position of the methyl substituent on the pyridine ring alters electron density, steric environment, and potential hydrogen-bonding interactions, which are critical for target engagement [1]. In the absence of published head-to-head data, the scientific rationale against substitution rests on fundamental principles of medicinal chemistry: even minor regioisomeric changes can lead to significantly different binding affinities, selectivity profiles, and pharmacokinetic behaviors. Therefore, purchasing a close analog as a proxy for 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine introduces an unquantified risk of failed target validation or irreproducible results.

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine: Limited Quantitative Evidence Inventory


Structural Differentiation from the 5-Methylpyridine Regioisomer

The target compound is a 6-methylpyridine regioisomer. The major practical comparator is the 5-methylpyridine isomer . While no direct comparative bioactivity data exist, the two compounds are chemically distinct (C14H18N2O2 for both, MW 246.31). The methyl group position (6- vs. 5-) alters the molecule's electrostatic potential surface and dipole moment, which can impact binding to biological targets [1]. Without quantitative data, this is a Class-level inference.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Predicted Physicochemical Property Comparison vs. Des-methyl Analog

Using in silico methods (e.g., SwissADME, QikProp), the target compound is predicted to have higher lipophilicity than its des-methyl analog (cyclopropyl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone) due to the additional methyl group [1]. The calculated consensus log P (cLogP) for the target compound is approximately 1.9, compared to approximately 1.5 for the des-methyl analog, indicating a ~0.4 log unit increase in lipophilicity [2]. This is a cross-study comparable estimation.

Drug Design ADME Prediction Computational Chemistry

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine Application Scenarios Derived from Structural Evidence


Fragment-Based Screening Library Design Requiring a 6-Methylpyridine Motif

Procurement is justified when a screening library specifically requires a pyrrolidine ether fragment with a 6-methylpyridine cap and a cyclopropanecarbonyl substituent. The distinct regioisomeric identity (6-methyl vs. 5-methyl) ensures that any hit identified can be unambiguously attributed to the correct chemical starting point [1]. The absence of published data for the 5-methyl isomer makes this compound the defined, purchasable entity for SAR exploration.

Lead Optimization Where Incremental Lipophilicity is Desired

Based on in silico predictions [1], this compound is suitable for hit-to-lead campaigns where a ~0.4 log P increase over a des-methyl analog is desired to modulate permeability or metabolic stability. The compound's predicted cLogP of ~1.9 positions it favorably for CNS drug-like chemical space (typically cLogP 1-4) [2], whereas the des-methyl analog is slightly less lipophilic.

Synthetic Intermediate for Advanced Pyrrolidine-Based Therapeutics

The compound serves as a key intermediate in the synthesis of more complex molecules, particularly those requiring the cyclopropanecarbonyl-pyrrolidine-ether-pyridine scaffold [1]. Purchasing the exact CAS ensures synthetic fidelity, as any deviation in the pyridine substitution pattern could propagate into late-stage failures.

Quote Request

Request a Quote for 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.